molecular formula C19H38O2 B075273 Pristanic acid CAS No. 1189-37-3

Pristanic acid

Cat. No.: B075273
CAS No.: 1189-37-3
M. Wt: 298.5 g/mol
InChI Key: PAHGJZDQXIOYTH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Pristanic acid, a terpenoid acid, is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

At physiological concentrations, this compound interacts with PPARα, activating this receptor . This interaction triggers a series of changes in gene expression that regulate lipid metabolism, inflammation, and other processes .

Biochemical Pathways

This compound is involved in the peroxisomal beta-oxidation pathway . In the liver, this compound is degraded by peroxisomal beta oxidation to propionyl-CoA . This process is essential for the breakdown of certain types of fatty acids, including this compound .

Pharmacokinetics

This compound is obtained from two sources in humans: directly from the diet or as the alpha oxidation product of phytanic acid . It is present at micromolar concentrations in the blood plasma of healthy individuals . The compound’s bioavailability is influenced by dietary intake and metabolic processes .

Result of Action

The activation of PPARα by this compound leads to changes in lipid metabolism and inflammation . In certain inherited disorders such as zellweger syndrome, this compound accumulates, leading to disease symptoms .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, dietary intake can affect the levels of this compound in the body . Furthermore, certain genetic disorders can impair the body’s ability to metabolize this compound, leading to its accumulation and associated health problems .

Chemical Reactions Analysis

Pristanic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include enzymes involved in peroxisomal beta oxidation and various catalysts for esterification reactions. Major products formed from these reactions include propionyl-CoA and pristanates .

Scientific Research Applications

Pristanic acid has several scientific research applications:

Properties

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862584
Record name Pristanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pristanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1189-37-3
Record name Pristanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pristanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pristanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pristanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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